2-Fluoro-4-(methylthio)pyridine
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Overview
Description
2-Fluoro-4-(methylthio)pyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNS. This compound is characterized by the presence of a fluorine atom at the 2-position and a methylthio group at the 4-position on the pyridine ring. Fluorinated pyridines are of significant interest due to their unique chemical and biological properties, which make them valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The target in these reactions is the formation of a new carbon–carbon bond .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2-Fluoro-4-(methylthio)pyridine likely interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic structures.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , enabling the synthesis of complex organic structures.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can perform effectively in a wide range of chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative undergoes substitution with fluorine and methylthio reagents under controlled conditions .
Industrial Production Methods: Industrial production of 2-Fluoro-4-(methylthio)pyridine may involve large-scale nucleophilic substitution reactions using advanced fluorinating agents and methylthio sources. The reaction conditions are optimized to achieve high yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methylthio groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like nucleophiles and electrophiles are used under controlled temperatures and solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, oxidized or reduced derivatives, and coupled products with extended aromatic systems .
Scientific Research Applications
2-Fluoro-4-(methylthio)pyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a methylthio group.
2-Fluoro-4-(methylthio)benzene: A benzene derivative with similar substituents.
2-Fluoro-4-(methylthio)aniline: An aniline derivative with similar substituents.
Uniqueness: 2-Fluoro-4-(methylthio)pyridine is unique due to the specific positioning of the fluorine and methylthio groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
2-fluoro-4-methylsulfanylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLVPORWIOXJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-71-2 |
Source
|
Record name | 2-Fluoro-4-(methylthio)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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